molecular formula C14H11N3OS B12693616 Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- CAS No. 97422-30-5

Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)-

Cat. No.: B12693616
CAS No.: 97422-30-5
M. Wt: 269.32 g/mol
InChI Key: JVQVTQBFVCQUSR-UHFFFAOYSA-N
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Description

Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- is a complex organic compound that features a phenol group, an amino group, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-(2-amino-5-bromo-4-ethyl-3-pyridinyl)-
  • Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)-

Uniqueness

Phenol, 4-(2-amino-5-(3-pyridinyl)-4-thiazolyl)- is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

97422-30-5

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

4-(2-amino-5-pyridin-3-yl-1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C14H11N3OS/c15-14-17-12(9-3-5-11(18)6-4-9)13(19-14)10-2-1-7-16-8-10/h1-8,18H,(H2,15,17)

InChI Key

JVQVTQBFVCQUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=C(S2)N)C3=CC=C(C=C3)O

Origin of Product

United States

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